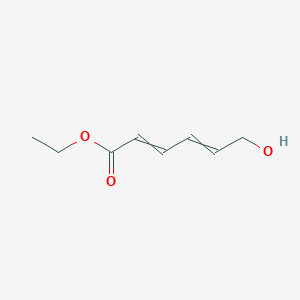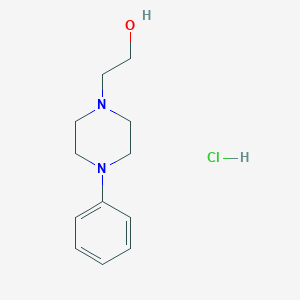
Acetic acid--(1R,2R)-2-methylcyclopentan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2R)-2-methylcyclopentan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2R)-2-methylcyclopentan-1-ol is a chiral alcohol with a cyclopentane ring, which adds complexity to the molecule due to its stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the esterification of (1R,2R)-2-methylcyclopentan-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
(1R,2R)-2-methylcyclopentan-1-ol+acetic acid→acetic acid;(1R,2R)-2-methylcyclopentan-1-ol+water
Industrial Production Methods
Industrial production of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction. Additionally, the separation and purification of the product can be achieved through distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of (1R,2R)-2-methylcyclopentanone or (1R,2R)-2-methylcyclopentan-1-carboxylic acid.
Reduction: Formation of (1R,2R)-2-methylcyclopentanol.
Substitution: Formation of (1R,2R)-2-methylcyclopentyl chloride or bromide.
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(1R,2R)-2-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid; (1S,2S)-2-methylcyclopentan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
Acetic acid; cyclopentanol: A similar compound without the methyl group, which may have different reactivity and applications.
Uniqueness
Acetic acid;(1R,2R)-2-methylcyclopentan-1-ol is unique due to its chiral nature and the presence of both acetic acid and a cyclopentane ring. This combination of features makes it a valuable compound in asymmetric synthesis and chiral resolution studies.
Propriétés
Numéro CAS |
40991-94-4 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-5-3-2-4-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6-;/m1./s1 |
Clé InChI |
RSWSXJPQDQFRIU-KGZKBUQUSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@H]1O.CC(=O)O |
SMILES canonique |
CC1CCCC1O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



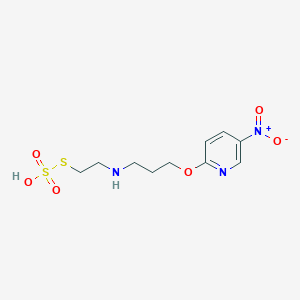



![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
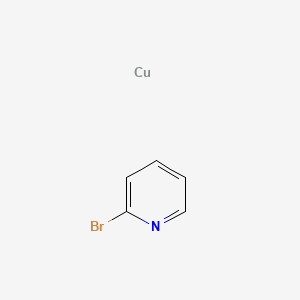

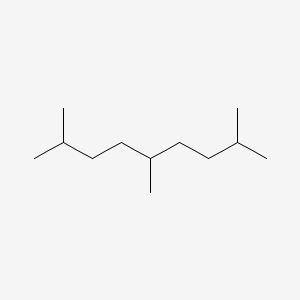
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
